1-Bromo-3,5-dimethoxybenzene
Overview
Description
1-Bromo-3,5-dimethoxybenzene is an organic compound with the molecular formula C8H9BrO2. It is a derivative of benzene, where two methoxy groups are positioned at the 3 and 5 locations, and a bromine atom is attached at the 1 position. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
Mechanism of Action
- The primary targets of 1-Bromo-3,5-dimethoxybenzene are not well-documented in the literature. However, it is synthesized via iridium-catalyzed arene borylation using 1,3-dimethoxybenzene as a precursor .
- In the subsequent step, a proton is removed from this intermediate, resulting in a substituted benzene ring .
- Cellular effects are not well-characterized. However, its potential as an anti-cancer drug warrants further investigation .
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used to synthesize bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium(IV)dichloride, which can be used as an anti-cancer drug . This suggests that 1-Bromo-3,5-dimethoxybenzene may interact with enzymes, proteins, and other biomolecules in the context of biochemical reactions.
Molecular Mechanism
It is known that the compound can participate in cross-coupling reactions , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dimethoxybenzene can be synthesized from 3,5-dimethoxyaniline through a diazotization reaction followed by a Sandmeyer reaction. The process involves the following steps:
Diazotization: 3,5-dimethoxyaniline is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures to form a diazonium salt.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) bromide in the presence of hydrobromic acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 3,5-dimethoxybenzene.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions yield 3,5-dimethoxybenzene.
Scientific Research Applications
1-Bromo-3,5-dimethoxybenzene is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving brominated aromatic compounds.
Medicine: It is a precursor in the synthesis of potential anti-cancer and anti-inflammatory agents.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 1-Bromo-2,5-dimethoxybenzene
- 1-Bromo-3,5-dimethylbenzene
- 1-Bromo-2,4-dimethoxybenzene
Comparison: 1-Bromo-3,5-dimethoxybenzene is unique due to the positioning of the methoxy groups, which influence its reactivity and the types of reactions it undergoes. Compared to 1-Bromo-2,5-dimethoxybenzene, the 3,5-dimethoxy substitution pattern provides different electronic effects and steric hindrance, leading to variations in reaction outcomes and applications.
Properties
IUPAC Name |
1-bromo-3,5-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWRFIMBWRVMKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348631 | |
Record name | 1-bromo-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20469-65-2 | |
Record name | 1-bromo-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00348631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-3,5-Dimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-bromo-3,5-dimethoxybenzene in the synthesis of decarboxyaltenusin?
A1: this compound serves as a crucial starting material in the total synthesis of decarboxyaltenusin. It undergoes a palladium-catalyzed Suzuki coupling reaction with an aromatic boronate derived from 4-methylcatechol. [] This key reaction forms the biphenyl backbone of decarboxyaltenusin, demonstrating the compound's utility in constructing complex natural products.
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